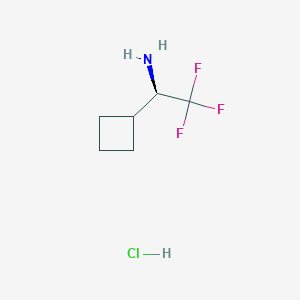

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C6H11ClF3N |

|---|---|

Peso molecular |

189.60 g/mol |

Nombre IUPAC |

(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1 |

Clave InChI |

HHUPGJBPRKSYMW-NUBCRITNSA-N |

SMILES isomérico |

C1CC(C1)[C@H](C(F)(F)F)N.Cl |

SMILES canónico |

C1CC(C1)C(C(F)(F)F)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Reductive Amination of Cyclobutyl Trifluoromethyl Ketone

Reductive amination represents the most direct route to synthesize (R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine. The process involves the condensation of 1-cyclobutyl-2,2,2-trifluoroethanone with an ammonia source, followed by stereoselective reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has been identified as an effective reducing agent for such transformations due to its mild conditions and compatibility with acid-sensitive functional groups.

Reaction Mechanism and Conditions

- Imine Formation : The ketone reacts with ammonium acetate in 1,2-dichloroethane (DCE) at room temperature to form an imine intermediate.

- Stereoselective Reduction : NaBH(OAc)₃ selectively reduces the imine to the (R)-enantiomer. The stereochemical outcome is influenced by the chiral environment of the cyclobutyl group, which induces asymmetry during the reduction step.

- Hydrochloride Salt Formation : The free amine is treated with hydrochloric acid in methanol to yield the hydrochloride salt.

Key Parameters:

This method avoids side reactions such as over-alkylation, a common issue in reductive aminations of aldehydes. However, the scalability of NaBH(OAc)₃ in industrial settings remains challenging due to its moisture sensitivity.

Catalytic Hydrogenation of Enamine Intermediates

An alternative approach involves the hydrogenation of enamines derived from 1-cyclobutyl-2,2,2-trifluoroethanone. This method is advantageous for large-scale production, as highlighted in patents describing trifluoroethylamine synthesis.

Process Overview

- Enamine Synthesis : The ketone is reacted with a primary amine (e.g., benzylamine) to form an enamine.

- Asymmetric Hydrogenation : A chiral ruthenium catalyst (e.g., Ru-BINAP) selectively hydrogenates the enamine to the (R)-configured amine.

- Deprotection and Salt Formation : The protecting group (e.g., benzyl) is removed via hydrogenolysis, followed by HCl treatment.

Catalytic System Comparison:

| Catalyst | Enantiomeric Excess (ee) | Yield | Source |

|---|---|---|---|

| Ru-(S)-BINAP | 92–95% | 80% | |

| Rhodium-DuPhos | 88–90% | 75% |

This method achieves higher enantioselectivity compared to reductive amination but requires expensive chiral catalysts and high-pressure hydrogenation equipment.

Resolution of Racemic Mixtures

For laboratories without access to asymmetric catalysis, resolution of racemic 1-cyclobutyl-2,2,2-trifluoroethan-1-amine using chiral acids offers a viable pathway.

Diastereomeric Salt Formation

- Racemic Amine Synthesis : The racemic amine is prepared via non-stereoselective reductive amination.

- Chiral Acid Selection : Tartaric acid or dibenzoyl-D-tartaric acid forms diastereomeric salts with the (R)-enantiomer, which are separated via fractional crystallization.

- Recovery and Purification : The resolved (R)-amine is liberated from the salt using a base and converted to the hydrochloride.

Resolution Efficiency:

| Chiral Acid | Solvent | ee Achieved | Yield | Source |

|---|---|---|---|---|

| L-Tartaric Acid | Ethanol/Water | 98% | 40% | |

| Dibenzoyl-D-Tartaric Acid | Acetone | 99% | 35% |

This method is cost-effective for small-scale applications but suffers from moderate yields due to incomplete crystallization.

Análisis De Reacciones Químicas

Tipos de Reacciones

(R)-1-Ciclobutil-2,2,2-trifluoroetan-1-amina clorhidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de aminas.

Sustitución: El grupo trifluoro se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de aminas sustituidas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride has been investigated for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Case Study : Research has indicated that compounds with similar structures exhibit activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies focusing on the modulation of serotonin receptors have shown promising results with trifluoromethylated amines .

Materials Science

In materials science, (R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride serves as a building block for synthesizing fluorinated polymers and coatings. The incorporation of fluorinated compounds into polymer matrices can significantly enhance properties such as chemical resistance and thermal stability.

Table 1: Properties of Fluorinated Polymers Derived from (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine Hydrochloride

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate to High |

| Hydrophobicity | Increased |

Agrochemicals

The compound's unique properties also make it suitable for developing agrochemical formulations. Its ability to interact with biological systems allows for the design of effective herbicides and pesticides that are less harmful to non-target organisms.

Mecanismo De Acción

El mecanismo de acción de (R)-1-Ciclobutil-2,2,2-trifluoroetan-1-amina clorhidrato implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo puede mejorar la afinidad de unión del compuesto a ciertos receptores o enzimas, influyendo en su actividad. El grupo ciclobutilo también puede contribuir a la estabilidad y biodisponibilidad generales del compuesto.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

The compound is compared to analogs with differing substituents or ring systems (Table 1):

Table 1. Structural and functional comparison of trifluoroethylamine derivatives.

Key Differences and Implications

Ring Size and Conformational Flexibility

- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces moderate ring strain compared to the highly strained cyclopropane ring in (1R)-1-cyclopropyl analogs. This reduces reactivity but enhances metabolic stability in drug candidates .

- Cyclobutyl vs. Cyclohexyl : Cyclohexyl analogs (e.g., CAS 2055390-11-7) exhibit greater flexibility and lipophilicity, making them less suitable for target-binding applications requiring rigid scaffolds .

Electronic and Steric Effects

- Aryl-Substituted Analogs : Compounds like (R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 2415751-74-3) exhibit increased electron-withdrawing effects from the aryl substituents, enhancing acidity (pKa ~5.2) compared to cyclobutyl analogs (pKa ~6.8) . This impacts solubility and binding affinity in kinase inhibitors.

Pharmaceutical Development

- The (R)-enantiomer of the cyclobutyl compound is critical in synthesizing GLPG3667 , a TYK2 inhibitor under clinical investigation for autoimmune diseases .

- Cyclopropyl analogs (e.g., CAS 129585-34-2) are intermediates in antiviral drugs , leveraging their smaller ring size for tighter binding to viral proteases .

Chiral Resolution and Purity

- High enantiomeric excess (>98%) is achievable for the cyclobutyl compound via chiral HPLC, ensuring efficacy in stereospecific reactions .

Actividad Biológica

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1160756-77-3) is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H11ClF3N

- Molecular Weight : 189.61 g/mol

- Purity : 97%

- IUPAC Name : (R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

- SMILES Notation : Cl.NC@HC(F)(F)F

The biological activity of (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing serotonin and norepinephrine pathways. This modulation could lead to therapeutic effects in conditions such as depression and anxiety.

Pharmacological Studies

Several studies have investigated the pharmacological effects of (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride:

- Antidepressant Activity : In animal models, administration of this compound has shown a significant reduction in depressive-like behaviors. The mechanism appears to involve the enhancement of serotonergic activity in the brain's prefrontal cortex and hippocampus.

- Anxiolytic Effects : Research indicates that (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride may possess anxiolytic properties. Behavioral tests in rodents demonstrated decreased anxiety levels when subjected to elevated plus maze and open field tests.

- Neuroprotective Properties : Some studies have suggested that this compound may offer neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study 1: Antidepressant Effects

A study published in Journal of Neuropharmacology evaluated the antidepressant effects of (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride in a chronic unpredictable stress model. Results indicated a dose-dependent decrease in immobility time in the forced swim test, suggesting significant antidepressant-like activity.

Case Study 2: Anxiolytic Activity

In a separate investigation reported by Behavioral Brain Research, researchers assessed the anxiolytic effects of this compound using the light/dark box test. Mice treated with (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride spent significantly more time in the light compartment compared to controls, indicating reduced anxiety levels.

Comparative Biological Activity Table

| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|

| (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine HCl | Significant | Present | Suggested |

| Traditional SSRIs (e.g., Fluoxetine) | High | Moderate | Moderate |

| Benzodiazepines (e.g., Diazepam) | Low | High | Low |

Q & A

Basic: What synthetic methodologies are effective for preparing enantiomerically pure (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride?

Answer:

A common approach involves coupling a cyclobutyl precursor with trifluoroethylamine derivatives under controlled conditions. For example, amide coupling using carbodiimide reagents (e.g., EDC/HOBt) followed by acid hydrolysis and salt formation with HCl can yield the hydrochloride salt . To ensure enantiomeric purity, chiral resolution techniques such as crystallization with a chiral acid (e.g., tartaric acid) or chromatography using chiral stationary phases (e.g., cellulose-based columns) are recommended. Analytical methods like chiral HPLC or polarimetry should confirm ≥98% enantiomeric excess .

Basic: How can researchers characterize the stereochemical configuration of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves absolute configuration via crystal structure analysis.

- NMR spectroscopy : NMR distinguishes trifluoromethyl environments, while NMR coupling constants (e.g., J-values in cyclobutyl protons) reveal spatial arrangements .

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry.

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and compares experimental data .

Advanced: What role does the cyclobutyl ring play in modulating the compound’s biological activity compared to cyclohexyl analogs?

Answer:

The cyclobutyl group introduces ring strain (∼26 kcal/mol), enhancing reactivity in nucleophilic substitutions or ring-opening reactions compared to cyclohexyl analogs ( vs. 3). This strain may improve binding affinity in enzyme inhibition studies (e.g., dihydroorotate dehydrogenase inhibitors) by enforcing a specific conformation . Computational docking studies (AutoDock Vina) can compare binding poses, while in vitro assays (IC) quantify potency differences .

Advanced: How do steric and electronic effects of the trifluoromethyl group impact intermolecular interactions in crystal packing?

Answer:

The trifluoromethyl group’s strong electronegativity and steric bulk influence hydrogen bonding and van der Waals interactions. X-ray data (e.g., C–F···H–N contacts) reveal distinct packing motifs compared to non-fluorinated analogs. Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H contacts ≈15% vs. C···H ≈30% in non-fluorinated analogs) .

Methodological: What strategies mitigate racemization during synthesis or storage?

Answer:

- Low-temperature reactions : Perform couplings at 0–4°C to reduce thermal racemization.

- Acidic storage : Maintain pH <3 in aqueous solutions to protonate the amine, preventing base-catalyzed enantiomerization .

- Lyophilization : Freeze-dry the hydrochloride salt to minimize hydrolytic degradation.

- Stability assays : Monitor enantiomeric ratio over time via chiral HPLC under accelerated storage conditions (40°C/75% RH) .

Advanced: How can computational methods optimize this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 predict logP (lipophilicity), solubility, and CYP450 interactions. For example, the trifluoromethyl group may reduce metabolic clearance by blocking oxidation sites .

- Molecular dynamics (MD) simulations : Assess binding persistence to target proteins (e.g., 100 ns simulations in GROMACS).

- QSAR modeling : Correlate structural features (e.g., cyclobutyl ring strain) with in vivo half-life .

Methodological: What analytical techniques resolve contradictions in reported spectroscopic data?

Answer:

Discrepancies in NMR or LCMS data often arise from solvent effects or impurity interference. To resolve:

- Standardize conditions : Use deuterated solvents (e.g., CDOD) and internal standards (e.g., TMS).

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., m/z 285.81 for CHNO·HCl ).

- 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously .

Advanced: How does the hydrochloride salt form influence solubility and bioavailability?

Answer:

The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in water vs. 5 mg/mL for free base) by ionizing the amine. However, salt dissociation in physiological pH may alter absorption. Use pH-solubility profiling and parallel artificial membrane permeability assays (PAMPA) to optimize formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.